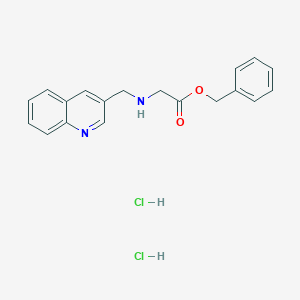
Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinctive molecular structure and reactivity, which make it suitable for a range of chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” involves specific reaction conditions and reagents. The preparation method typically includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
“Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” include other epoxy derivatives and amine-containing compounds. These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of functional groups and molecular structure
Properties
IUPAC Name |
benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.2ClH/c22-19(23-14-15-6-2-1-3-7-15)13-20-11-16-10-17-8-4-5-9-18(17)21-12-16;;/h1-10,12,20H,11,13-14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLNIBLPZPMEFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNCC2=CC3=CC=CC=C3N=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNCC2=CC3=CC=CC=C3N=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














